molecular formula C6H5CeO7 B8656409 Cerium(III) citrate

Cerium(III) citrate

Cat. No. B8656409
M. Wt: 329.22 g/mol
InChI Key: DLNAGPYXDXKSDK-UHFFFAOYSA-K
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Patent
US07256049B2

Procedure details

Cerium (III) citrate was prepared as follows—3.726 grams of cerium (III) chloride heptahydrate in 30 milliliters of water was added to 2.941 grams of sodium citrate dihydrate in 30 milliliters of water. A white precipitate formed and was centrifuged out at 3500 RPM for 5 minutes. The supernatant was poured off. The precipitate was then washed 5 times (to remove dissolved sodium chloride) with 30 milliliters of water by (for each wash) a) addition of water to the precipitate, b) vortex mixing for 2 minutes, and c) centrifugation at 3500 RPM for 5 minutes. The precipitate was then washed in a similar manner 3 times (to remove residual water) with 30 milliliters of methanol (for each wash).
Name
cerium (III) chloride heptahydrate
Quantity
3.726 g
Type
reactant
Reaction Step One
Name
sodium citrate dihydrate
Quantity
2.941 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.[Cl-].[Ce+3:9].[Cl-].[Cl-].O.O.[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+].[Na+].[Na+]>O>[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Ce+3:9] |f:0.1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16,18.19|

Inputs

Step One
Name
cerium (III) chloride heptahydrate
Quantity
3.726 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Step Two
Name
sodium citrate dihydrate
Quantity
2.941 g
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
ADDITION
Type
ADDITION
Details
The supernatant was poured off
WASH
Type
WASH
Details
The precipitate was then washed
CUSTOM
Type
CUSTOM
Details
5 times (to remove dissolved sodium chloride) with 30 milliliters of water by (for
WASH
Type
WASH
Details
each wash) a)
ADDITION
Type
ADDITION
Details
addition of water to the precipitate, b) vortex
ADDITION
Type
ADDITION
Details
mixing for 2 minutes
Duration
2 min
WAIT
Type
WAIT
Details
c) centrifugation at 3500 RPM for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The precipitate was then washed in a similar manner 3 times (to remove residual water) with 30 milliliters of methanol (for
WASH
Type
WASH
Details
each wash)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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